Triclabendazole sulfoxide
Overview
Description
Triclabendazole sulfoxide is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is one of the active metabolites that contribute to the drug’s efficacy .
Mechanism of Action
Target of Action
Triclabendazole Sulfoxide, a primary metabolite of Triclabendazole, is an anthelmintic drug that primarily targets the helminths Fasciola hepatica and Fasciola gigantica , also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .
Mode of Action
This compound and its metabolites are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential . This absorption leads to the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival . The disruption of these critical biological processes results in the death of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of tubulin polymerization and protein and enzyme synthesis . Tubulin is a critical component of the parasite’s cytoskeleton, and its disruption leads to a loss of structural integrity and motility . The inhibition of protein and enzyme synthesis further compromises the parasite’s ability to maintain its metabolic functions .
Pharmacokinetics
Following oral administration, peak plasma concentrations of this compound are attained within 3-4 hours . The compound is metabolized in the liver, with the sulfoxide being a main plasma metabolite . The elimination half-life of the sulfoxide metabolite is approximately 14 hours . Over 95% of the drug is excreted in feces, with 2% in urine .
Result of Action
The result of this compound’s action is the effective treatment of fascioliasis, a parasitic infection caused by Fasciola hepatica or F. gigantica . By disrupting the parasites’ critical biological processes, this compound causes their death, thereby alleviating the symptoms of the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food enhances the absorption of Triclabendazole, thereby increasing its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triclabendazole sulfoxide involves the oxidation of triclabendazole. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Triclabendazole sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of triclabendazole sulfone.
Reduction: The sulfoxide group can be reduced back to the parent compound, triclabendazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Triclabendazole sulfone.
Reduction: Triclabendazole.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Triclabendazole sulfoxide has several scientific research applications:
Comparison with Similar Compounds
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Fenbendazole: Similar to triclabendazole in its mechanism of action but primarily used in veterinary medicine.
Uniqueness: Triclabendazole sulfoxide is unique in its high efficacy against both immature and mature stages of liver flukes, making it particularly valuable in the treatment of fascioliasis. Unlike other benzimidazoles, it does not have a carbamate group, which may contribute to its distinct pharmacological properties .
Biological Activity
Triclabendazole (TCBZ) is a benzimidazole derivative primarily used as an anthelmintic agent for treating infections caused by Fasciola species, particularly Fasciola hepatica. Its active metabolite, triclabendazole sulfoxide (TCBZSO), plays a crucial role in its therapeutic efficacy and biological activity. This article delves into the biological activity of TCBZSO, highlighting its mechanisms of action, pharmacokinetics, embryotoxicity, and clinical implications based on recent research findings.
The precise mechanism of action for TCBZ and its sulfoxide metabolite against Fasciola species remains partially understood. However, studies suggest that TCBZ and TCBZSO affect the parasites by:
- Inhibiting Tubulin Function : Both compounds disrupt microtubule formation, which is essential for cellular structure and function in helminths.
- Reducing Membrane Potential : They cause a decrease in the resting membrane potential of the worms, leading to paralysis and death.
- Disruption of Protein Synthesis : TCBZSO interferes with the synthesis of proteins and enzymes necessary for the survival of the parasites .
Pharmacokinetics
The pharmacokinetic profile of TCBZSO is significant for understanding its biological activity:
- Absorption : Following oral administration, TCBZ is rapidly absorbed, with TCBZSO being the predominant metabolite found in plasma.
- Distribution : The apparent volume of distribution for TCBZSO is approximately 1 L/kg, indicating extensive tissue distribution .
- Protein Binding : TCBZSO exhibits high protein binding (98.4%), which may influence its therapeutic efficacy and safety profile .
- Metabolism : The metabolism predominantly occurs via CYP enzymes, with CYP1A2 playing a major role in converting TCBZ to TCBZSO .
- Half-Life : The elimination half-life for TCBZSO is about 14 hours in humans, which supports its sustained biological activity post-administration .
Embryotoxicity Studies
Recent studies have raised concerns regarding the embryotoxic potential of TCBZSO. In vitro experiments using zebrafish embryos and rodent models have demonstrated:
- Stage-Dependent Embryolethality : Both TCBZ and TCBZSO exhibited dose-dependent embryolethal effects during the preimplantation stage. The lowest observed adverse effect concentration (LOAEC) was found to be 10 μM for both compounds .
- Comparative Potency : TCBZ was found to be 10 to 250 times less potent than albendazole in inducing dysmorphogenic effects during embryonic development . However, at clinically relevant concentrations (maximum plasma concentration of 38.6 μM for TCBZSO), significant embryotoxic effects were observed during early developmental stages .
Clinical Case Studies
Several case studies highlight the real-world implications of using triclabendazole and its metabolites:
- Treatment Failures : A study documented seven patients in Peru who failed multiple courses of triclabendazole treatment for Fasciola hepatica. Despite receiving appropriate doses (10 mg/kg), several patients continued to test positive for Fasciola eggs post-treatment. Combination therapy with nitazoxanide showed partial improvement but did not lead to complete resolution in most cases .
- Adverse Effects : Some patients reported severe symptoms requiring prolonged hospital admissions despite treatment with triclabendazole. The persistence of Fasciola ova in stool tests post-treatment raises questions about drug efficacy and potential resistance mechanisms .
Properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQPFWIQFRJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905640 | |
Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100648-13-3 | |
Record name | Triclabendazole sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100648-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICLABENDAZOLE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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